1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid
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Overview
Description
1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid is a complex organic compound with a unique structure that combines elements of thieno and isoquinoline rings. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
The synthesis of 1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid involves multiple steps, typically starting with the formation of the thieno[2,3-c]isoquinoline core. Common synthetic routes include:
Cyclization Reactions: Utilizing cyclization reactions to form the thieno[2,3-c]isoquinoline core.
Amination: Introduction of the amino group through nucleophilic substitution reactions.
Carboxylation: Addition of the carboxylic acid group via carboxylation reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: Used in studies to understand its interaction with biological targets and pathways.
Industrial Applications: Employed in the synthesis of other complex organic molecules and as a building block in chemical manufacturing
Mechanism of Action
The mechanism of action of 1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
When compared to similar compounds, 1-Amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid stands out due to its unique combination of thieno and isoquinoline rings. Similar compounds include:
- 1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid
- 1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
CAS No. |
385420-92-8 |
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Molecular Formula |
C15H18N2O2S |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-amino-5-propan-2-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylic acid |
InChI |
InChI=1S/C15H18N2O2S/c1-7(2)12-9-6-4-3-5-8(9)10-11(16)13(15(18)19)20-14(10)17-12/h7H,3-6,16H2,1-2H3,(H,18,19) |
InChI Key |
YYWLZVGCZKBORB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C3=C1CCCC3)C(=C(S2)C(=O)O)N |
solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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